2-(2,5-Dichlorophenyl)-5-(4-ethyl-5-methylthiophen-3-yl)-1,3,4-oxadiazole
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Overview
Description
2-(2,5-DICHLOROPHENYL)-5-(4-ETHYL-5-METHYL-3-THIENYL)-1,3,4-OXADIAZOLE is a heterocyclic compound that contains an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-DICHLOROPHENYL)-5-(4-ETHYL-5-METHYL-3-THIENYL)-1,3,4-OXADIAZOLE typically involves the cyclization of appropriate precursors. One common method is the reaction of hydrazides with carboxylic acids or their derivatives under dehydrating conditions to form the oxadiazole ring.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thienyl or phenyl rings.
Reduction: Reduction reactions can occur, especially at the oxadiazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions are common, particularly on the phenyl and thienyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, 2-(2,5-DICHLOROPHENYL)-5-(4-ETHYL-5-METHYL-3-THIENYL)-1,3,4-OXADIAZOLE is studied for its potential as a building block in the synthesis of more complex molecules.
Biology
Biologically, compounds with oxadiazole rings are often investigated for their antimicrobial, antifungal, and anticancer properties.
Medicine
In medicine, such compounds may be explored for their potential as therapeutic agents due to their ability to interact with various biological targets.
Industry
Industrially, these compounds can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-(2,5-DICHLOROPHENYL)-5-(4-ETHYL-5-METHYL-3-THIENYL)-1,3,4-OXADIAZOLE would depend on its specific application. Generally, oxadiazole compounds can interact with enzymes, receptors, or other proteins, affecting biological pathways and processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,5-DICHLOROPHENYL)-1,3,4-OXADIAZOLE
- 5-(4-ETHYL-5-METHYL-3-THIENYL)-1,3,4-OXADIAZOLE
- 2-(2,5-DICHLOROPHENYL)-5-METHYL-1,3,4-OXADIAZOLE
Uniqueness
The uniqueness of 2-(2,5-DICHLOROPHENYL)-5-(4-ETHYL-5-METHYL-3-THIENYL)-1,3,4-OXADIAZOLE lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C15H12Cl2N2OS |
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Molecular Weight |
339.2 g/mol |
IUPAC Name |
2-(2,5-dichlorophenyl)-5-(4-ethyl-5-methylthiophen-3-yl)-1,3,4-oxadiazole |
InChI |
InChI=1S/C15H12Cl2N2OS/c1-3-10-8(2)21-7-12(10)15-19-18-14(20-15)11-6-9(16)4-5-13(11)17/h4-7H,3H2,1-2H3 |
InChI Key |
ZWWWJFJIPIOBOY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(SC=C1C2=NN=C(O2)C3=C(C=CC(=C3)Cl)Cl)C |
Origin of Product |
United States |
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